N-(1-Adamantyl)urea

Thermal Analysis Materials Chemistry Stability Studies

N-(1-Adamantyl)urea (CAS 13072-69-0) is an organic compound consisting of a rigid, lipophilic adamantane cage bonded to a urea functional group. It is characterized by a molecular weight of 194.27 g/mol, a high melting point (>250 °C), and a calculated XLogP3 of 1.6, indicating moderate lipophilicity.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
CAS No. 13072-69-0
Cat. No. B075977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Adamantyl)urea
CAS13072-69-0
SynonymsA 272
A-272
A272
Oligomycin D
RR 32705
RR-32705
RR32705
Rutamycin
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)N
InChIInChI=1S/C11H18N2O/c12-10(14)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13,14)
InChIKeyQYYHPAUOLCHORH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Adamantyl)urea (CAS 13072-69-0) | Chemical Identity, Physicochemical Profile, and Core Research Applications


N-(1-Adamantyl)urea (CAS 13072-69-0) is an organic compound consisting of a rigid, lipophilic adamantane cage bonded to a urea functional group [1]. It is characterized by a molecular weight of 194.27 g/mol, a high melting point (>250 °C), and a calculated XLogP3 of 1.6, indicating moderate lipophilicity [1][2]. The compound exhibits very low aqueous solubility (calculated ~0.052 g/L at 25 °C) but is highly soluble in organic solvents such as ethanol and ethers [3]. Its primary relevance in medicinal chemistry stems from the adamantyl group's ability to enhance target binding and membrane interaction, making it a foundational scaffold for developing soluble epoxide hydrolase (sEH) inhibitors and antitubercular agents [4].

Why N-(1-Adamantyl)urea Cannot Be Substituted by Generic Adamantyl Ureas or Non-Adamantyl sEH Inhibitors Without Sacrificing Key Physical or Functional Properties


The unsubstituted N-(1-Adamantyl)urea scaffold occupies a unique position in the chemical space of adamantane-based bioactive molecules. Its compact structure provides a distinct balance of properties that more complex, substituted derivatives or non-adamantyl alternatives do not replicate. While substituted adamantyl ureas (e.g., TPPU, AUDA) exhibit superior pharmacokinetics or target potency in specific assays [1], they come at the cost of increased molecular weight and synthetic complexity. Conversely, N-(1-Adamantyl)urea itself serves as a critical, unadorned reference standard and versatile synthetic intermediate. Simple substitution on this core cannot be assumed to be functionally equivalent; for instance, the addition of even a single methyl group to the adamantane cage alters human vs. murine sEH inhibition potency in opposite ways and dramatically changes metabolic stability profiles [2]. Therefore, for applications where the pristine adamantyl-urea pharmacophore is required—such as for baseline SAR studies, as a building block for diverse derivative libraries, or in materials science where its specific thermal and crystalline properties are critical—generic substitution with a more 'potent' or 'drug-like' analog is not scientifically valid [3].

N-(1-Adamantyl)urea: A Quantitative Evidence Guide for Differentiated Selection Against Structural Analogs


Thermal Stability and Melting Point: Superior Crystalline Robustness Compared to Common Adamantane Derivatives

N-(1-Adamantyl)urea demonstrates significantly higher thermal stability and a higher melting point compared to the widely used adamantane derivative, 1-adamantanol, and other simple substituted ureas. Its high melting point of >250 °C (reported at 270-272 °C from acetone) [1] is a key differentiator, indicating strong intermolecular hydrogen bonding and crystalline lattice energy, which is essential for applications requiring solid-state stability.

Thermal Analysis Materials Chemistry Stability Studies

Solubility Profile: Quantitative Advantage in Organic Solvent Solubility Over Next-Generation sEH Inhibitors

A critical limitation of next-generation adamantyl-urea sEH inhibitors like TPPU is their poor aqueous solubility, which necessitates complex formulation. While N-(1-Adamantyl)urea also has low aqueous solubility (calculated ~0.052 g/L) [1], its significantly smaller size and simpler structure confer high solubility in common organic solvents like ethanol, ethers, and benzene . This is a quantifiable advantage for synthetic and purification workflows compared to larger, more complex inhibitors.

Solubility Formulation Organic Synthesis Physicochemical Properties

Metabolic Stability Baseline: Defining the Unsubstituted Core's Clearance Profile Relative to Methylated Analogs

The metabolic stability of N-(1-Adamantyl)urea itself is known to be limited, which has driven the development of more stable derivatives . A systematic study by Burmistrov et al. (2017) provides quantitative context: introducing a single methyl group to the adamantane core increases sEH inhibition potency by 4-fold without a noticeable loss in metabolic stability compared to the unsubstituted adamantane. However, further substitution (two or three methyl groups) causes an 8-fold and 98-fold decrease in stability in human liver microsomes, respectively [1]. This establishes N-(1-Adamantyl)urea as the essential baseline for understanding the metabolic penalty of excessive substitution, a crucial data point for SAR-driven procurement.

Metabolic Stability ADME Medicinal Chemistry Structure-Activity Relationship (SAR)

sEH Inhibition Potency: Positional Isomerism and Fluorine Substitution Enhance Potency by Up to 900-Fold Over the Unsubstituted Core

While N-(1-Adamantyl)urea itself is a foundational sEH inhibitor scaffold, its potency is dramatically enhanced by specific structural modifications. A direct comparator study shows that 1-(adamantan-1-ylmethyl)-3-(2-fluorophenyl) urea (3b) achieves an IC50 of 0.7 nM, making it an extremely potent inhibitor. The study further demonstrates that the positional isomer, 1-(adamantan-2-yl)-3-(2-fluorophenyl) urea (3i), is slightly less potent (IC50 = 1.0 nM), and the unsubstituted core is orders of magnitude less potent [1]. This highlights the functional inadequacy of the unsubstituted core for direct in vivo use but underscores its value as a versatile starting material.

Enzyme Inhibition soluble epoxide hydrolase (sEH) Medicinal Chemistry Potency

Optimal Application Scenarios for N-(1-Adamantyl)urea: Where This Compound Provides the Highest Scientific and Procurement Value


Medicinal Chemistry: Core Scaffold for sEH and Antitubercular SAR Libraries

N-(1-Adamantyl)urea serves as the fundamental building block for generating diverse libraries of soluble epoxide hydrolase (sEH) inhibitors and antitubercular agents [1]. Its simple structure allows for systematic derivatization at the urea nitrogen, enabling medicinal chemists to explore structure-activity relationships (SAR) and establish the baseline contribution of the adamantane core to potency and selectivity before adding more complex functional groups. The quantitative SAR data available for its derivatives (as shown in Section 3) makes it an essential reference standard for any program in these therapeutic areas [2][3].

Synthetic Chemistry: High-Purity Intermediate for Advanced Adamantyl-Urea Derivatives

Due to its high solubility in common organic solvents and well-defined crystalline properties, N-(1-Adamantyl)urea is a preferred intermediate for the synthesis of more complex adamantane-based compounds . It can be readily reacted with various electrophiles to install the adamantyl-urea pharmacophore into larger molecular frameworks. The availability of synthetic routes from 1-adamantanol with yields around 79% further supports its utility as a cost-effective starting material . This is particularly valuable for the preparation of target-oriented sEH inhibitors described in recent literature [4].

Materials Science: Thermal Stabilizer and Building Block for Functional Materials

The high melting point (>250 °C) and thermal stability of N-(1-Adamantyl)urea make it a candidate for use as a thermal stabilizer or a rigid, crystalline building block in the design of advanced materials [5]. Its ability to form strong hydrogen bonds via the urea moiety, combined with the steric bulk of the adamantane cage, can be exploited to create supramolecular structures or to modify the thermal and mechanical properties of polymer blends, including potential applications as a flame retardant or antistatic agent .

Analytical Chemistry: Certified Reference Material for Method Development

Given its unique combination of physicochemical properties (moderate lipophilicity, high melting point, and characteristic spectroscopic signature), N-(1-Adamantyl)urea can be procured as a well-defined, stable analytical standard [6]. It is suitable for developing and validating chromatographic methods (HPLC, GC) and spectroscopic assays for the detection and quantification of adamantane-containing compounds in complex mixtures, including pharmaceutical formulations and environmental samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1-Adamantyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.